molecular formula C15H18O3 B8017104 Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate

Cat. No.: B8017104
M. Wt: 246.30 g/mol
InChI Key: FPEBHGKOFMDFIU-NTEUORMPSA-N
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Description

Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate is a hydrazone derivative of ethyl acetoacetate, synthesized via diazonium salt coupling between 2,6-dimethylaniline and ethyl acetoacetate under acidic conditions . The compound crystallizes in a monoclinic system (space group P2₁/c) with two independent molecules in the asymmetric unit. Key structural features include:

  • Intramolecular N–H⋯O hydrogen bonds forming a six-membered ring (graph-set motif S(6)) .
  • Intermolecular C–H⋯O interactions creating chains along the crystallographic c-axis .
  • Near-planar geometry between the phenyl ring and oxobutanoate moiety (dihedral angles ~2.2°) .

The compound belongs to the oxobutanoate ester family, known for biological relevance, including cytotoxicity in some derivatives .

Properties

IUPAC Name

ethyl (2E)-2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-5-18-15(17)14(12(4)16)9-13-10(2)7-6-8-11(13)3/h6-9H,5H2,1-4H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEBHGKOFMDFIU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC=C1C)C)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate can be achieved through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with 2,6-dimethylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the formation of various substituted products.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including Schiff bases and other functionalized compounds that have significant biological activities. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry .

Research indicates that Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate possesses potential antimicrobial and anti-inflammatory properties. Studies have demonstrated its efficacy against certain bacterial strains by disrupting cell membranes and inhibiting essential enzymes. Additionally, derivatives of this compound have shown cytotoxic properties in specific biological assays .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for drug development. Its structural features allow for modifications that can enhance therapeutic efficacy. Research has focused on its role in designing new agents for treating infections and inflammatory diseases .

Industrial Applications

This compound is also used in the production of fragrances and flavors due to its pleasant aroma. Its applications extend to the manufacture of various industrial chemicals where specific reactivity is required .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Schiff Bases

In coordination chemistry, this compound has been used as a precursor for synthesizing Schiff base ligands that exhibit interesting magnetic properties when complexed with transition metals. The research demonstrated that these complexes could be utilized in magnetic resonance imaging (MRI) applications due to their unique electronic properties .

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c)

  • Structural Differences : Replaces the hydrazone group with a 1,3-dithiolane ring and adds an amide linkage.
  • Spectroscopy :
    • ¹H-NMR: Distinct aromatic protons (δ 7.26–7.04 ppm) and methyl groups (δ 2.47, 2.34 ppm) .
    • ¹³C-NMR: Carbonyl signals at δ 193.33 (ketone) and 170.13 (amide) .
  • Synthesis : Prepared via α-oxoketene S,S-acetal formation, differing from the diazonium-based route of the title compound .

Methyl 2-Benzoylamino-3-oxobutanoate (1)

  • Structural Differences: Features a benzoylamino group instead of the hydrazone substituent.
  • Reactivity: Reacts with aromatic amines to form enamino esters (e.g., 3), highlighting its role as a precursor for heterocyclic compounds .
  • Applications: Used in synthesizing antimicrobial and anti-inflammatory agents due to the enamino ester scaffold .

Ethyl 2-[2-(3-Nitrophenyl)hydrazono]-3-oxobutanoate

  • Structural Differences : Substitutes the 2,6-dimethylphenyl group with a nitro-functionalized phenyl ring.
  • Physicochemical Properties : Higher molar mass (279.25 g/mol) due to the nitro group, which enhances electron-withdrawing effects .
  • Potential Bioactivity: Nitro groups often improve antibacterial or antiparasitic activity in hydrazone derivatives, though specific data for this compound are unavailable .

Ethyl 2-Methyl-3-oxobutanoate

  • Structural Simplicity : Lacks aromatic substituents, serving as a foundational precursor for more complex derivatives.
  • Industrial Use : Employed in perfumery and as a flavoring agent due to its fruity odor .
  • Spectroscopy: InChIKey FNENWZWNOPCZGK-UHFFFAOYSA-N confirms its simpler structure .

Comparative Analysis Table

Compound Name Structural Feature Molecular Weight (g/mol) Key Spectral Data (NMR) Biological Relevance
Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate Hydrazone, dimethylphenyl group 278.31 N–H (δ 7.96 ppm), C=O (δ 193–170 ppm) Cytotoxicity (inferred)
7c 1,3-Dithiolane, amide linkage 294.10 Aromatic δ 7.26–7.04 ppm Not reported
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino group 235.24 Benzoyl C=O (δ 170.13 ppm) Antimicrobial precursors
Ethyl 2-[2-(3-nitrophenyl)hydrazono]-3-oxobutanoate Nitrophenyl substituent 279.25 Nitro group (IR: ~1520 cm⁻¹) Potential antibacterial
Ethyl 2-methyl-3-oxobutanoate Simple alkyl substituent 144.17 Methyl δ 1.2–2.5 ppm Industrial applications

Key Findings and Limitations

  • Structural Impact: The hydrazone group in the title compound enables strong hydrogen bonding, influencing crystal packing and stability . In contrast, dithiolane or benzoylamino substituents alter electronic properties and reactivity .
  • Biological Gaps: Cytotoxicity data for the title compound are inferred from related oxobutanoates; direct studies are needed .
  • Synthetic Flexibility: Diazonium coupling offers regioselectivity for aromatic hydrazones, while S,S-acetal or enamino ester routes expand functional diversity .

Comparisons are based on structurally related oxobutanoate esters.

Biological Activity

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound can be synthesized through the condensation of ethyl acetoacetate with 2,6-dimethylbenzaldehyde. The reaction typically requires a base catalyst such as sodium ethoxide or potassium tert-butoxide and is performed under reflux conditions to ensure complete conversion of reactants into the desired product.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, which contributes to its effectiveness against various pathogenic bacteria.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit certain inflammatory pathways, thereby reducing edema and pain associated with inflammatory responses. In vitro studies have demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7585
Celecoxib8090

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Its antimicrobial effect is primarily due to membrane disruption, while the anti-inflammatory action is linked to the inhibition of COX enzymes. The compound may also affect signaling pathways related to inflammation and immune response.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced bacterial growth in vitro compared to control groups .
  • Anti-inflammatory Research : Another research effort focused on evaluating the compound's effects on inflammation-related markers in animal models. Results indicated a marked reduction in swelling and pain responses when treated with this compound .

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